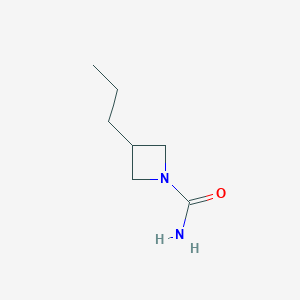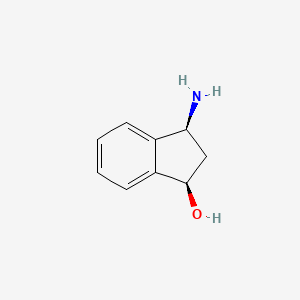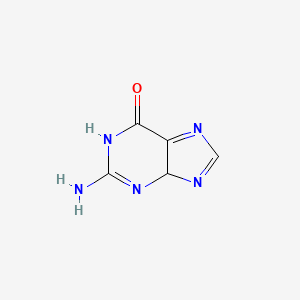![molecular formula C5H5N5 B11923056 1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)
1H-pyrazolo[3,4-c]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[3,4-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 3-aminopyrazole under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrazolopyridazine structure .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo[3,4-c]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyridazines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit cell proliferation in certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that are crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-c]pyridazin-3-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.
1H-Pyrazolo[4,3-c]pyridine: Differing in the position of the nitrogen atoms in the ring system, leading to distinct chemical properties.
1H-Pyrazolo[1,5-a]pyridine: Exhibits different reactivity and applications due to its unique ring fusion pattern.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which contribute to its diverse range of applications .
Propriétés
Formule moléculaire |
C5H5N5 |
|---|---|
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
1H-pyrazolo[3,4-c]pyridazin-3-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H3,6,8,9,10) |
Clé InChI |
DGUMKUQCGJZBNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC2=C1C(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)
![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)


![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)


![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)

